(19E)-4-methylsarpagan-4-ium-17-ol

Description

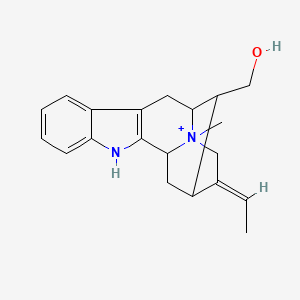

(19E)-4-Methylsarpagan-4-ium-17-ol is a sarpagine/macroline-type indole alkaloid characterized by a 19E double bond configuration, a methyl group at position 4 forming a quaternary ammonium center, and a hydroxyl group at position 15. This compound belongs to the broader family of monoterpene indole alkaloids, which are known for their structural complexity and diverse bioactivities. Its stereochemical and functional group modifications distinguish it from other alkaloids in the sarpagine lineage .

Properties

Molecular Formula |

C20H25N2O+ |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

[(15E)-15-ethylidene-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |

InChI |

InChI=1S/C20H25N2O/c1-3-12-10-22(2)18-9-15-13-6-4-5-7-17(13)21-20(15)19(22)8-14(12)16(18)11-23/h3-7,14,16,18-19,21,23H,8-11H2,1-2H3/q+1/b12-3- |

InChI Key |

KRTATNOTKFNEFT-BASWHVEKSA-N |

Isomeric SMILES |

C/C=C\1/C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO)C |

Canonical SMILES |

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO)C |

Origin of Product |

United States |

Preparation Methods

Macusine B can be synthesized through various chemical routes. One common method involves the extraction of the alkaloid from the stem bark of Strychnos guianensis . The extraction process typically involves the use of organic solvents to isolate the alkaloid, followed by purification steps such as chromatography . Industrial production methods may involve large-scale extraction and purification processes to obtain macusine B in significant quantities.

Chemical Reactions Analysis

Macusine B undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur under various conditions, often involving nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Macusine B has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the chemical behavior of alkaloids.

Industry: The compound may be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Macusine B exerts its effects by interacting with specific molecular targets in the body. It blocks α-adrenergic receptors, which are involved in the regulation of blood pressure and heart rate . Additionally, it stimulates β-receptors, which can lead to increased heart rate and other physiological effects . The compound acts as a competitive inhibitor of 5-hydroxytryptamine on the guinea-pig ileum and blocks the action of this spasmogen on the rat uterus .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The following table highlights key structural distinctions between (19E)-4-methylsarpagan-4-ium-17-ol and related alkaloids:

| Compound Name | Double Bond Configuration | Substituents | Functional Groups | Molecular Formula |

|---|---|---|---|---|

| This compound | 19E | 4-methyl (quaternary ammonium) | 17-OH | C₂₀H₂₅N₂O⁺ |

| (19Z)-Sarpagan-17-ol | 19Z | None at position 4 | 17-OH | C₁₉H₂₂N₂O |

| 19(S),20(R)-Dihydroperaksine | Saturated C19-C20 bond | Aldehyde at position 17 | - | C₂₀H₂₄N₂O₂ |

| Peraksine | Saturated C19-C20 bond | Methoxycarbonyl at position 20b | 2a-OH | C₂₂H₂₆N₂O₃ |

Key Observations :

- Functional Groups : The 17-hydroxyl group is conserved in both this compound and (19Z)-Sarpagan-17-ol but differs from the aldehyde in dihydroperaksine or methoxycarbonyl in peraksine .

NMR Data

Comparative NMR studies reveal distinct chemical environments:

- ¹H NMR : The 4-methyl group in this compound causes significant upfield shifts (δ 1.2–1.5 ppm) for adjacent protons compared to (19Z)-Sarpagan-17-ol (δ 1.8–2.1 ppm) .

- ¹³C NMR: The quaternary ammonium carbon at position 4 appears at δ 75–80 ppm, absent in non-methylated analogs like (19Z)-Sarpagan-17-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.